molecular formula C18H14AsClN B14490763 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine CAS No. 64050-23-3

10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine

Cat. No.: B14490763
CAS No.: 64050-23-3
M. Wt: 354.7 g/mol
InChI Key: QNRVMLBJFPQPKL-UHFFFAOYSA-N
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Description

BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL-: is a complex organic compound with significant applications in various scientific fields It is a derivative of phenazine, a class of nitrogen-containing heterocycles known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL- typically involves multi-step organic reactions. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere. The reaction is maintained at room temperature for 24 hours and then at -4°C for another 24 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzo[a]phenazine-7,12-dioxides.

    Reduction: Reduction reactions can modify the phenazine ring, affecting its electronic properties.

    Substitution: Halogenation and alkylation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Benzofurazan oxide in the presence of sodium methoxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide.

Major Products:

    Oxidation: Benzo[a]phenazine-7,12-dioxides.

    Reduction: Reduced phenazine derivatives.

    Substitution: Halogenated or alkylated phenazine compounds.

Scientific Research Applications

BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antitumor properties.

    Medicine: Potential use in developing new drugs for treating infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death. These mechanisms make it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

    Phenazine: The parent compound, known for its broad-spectrum biological activities.

    Clofazimine: A phenazine derivative used as an antituberculosis agent.

    Pyocyanin: A natural phenazine with antimicrobial properties.

Uniqueness: BENZO(a)PHENARSAZINE, 12-CHLORO-7,12-DIHYDRO-8,11-DIMETHYL- stands out due to its specific substitutions (chlorine and methyl groups), which enhance its chemical stability and biological activity compared to other phenazine derivatives.

Properties

CAS No.

64050-23-3

Molecular Formula

C18H14AsClN

Molecular Weight

354.7 g/mol

InChI

InChI=1S/C18H14AsClN/c1-11-7-8-12(2)17-16(11)19-15-10-9-13-5-3-4-6-14(13)18(15)21(17)20/h3-10H,1-2H3

InChI Key

QNRVMLBJFPQPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)[As]C3=C(N2Cl)C4=CC=CC=C4C=C3

Origin of Product

United States

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